3-Chloropropionic acid sodium salt
Description
Historical Context and Chemical Significance in Research
The historical context of 3-chloropropionic acid sodium salt is intrinsically linked to the development and study of its parent compound, 3-chloropropionic acid. The acid itself is a synthetic organic compound, and its preparation has been documented through various methods, including the hydrochlorination of acrylic acid and the oxidation of β-chloropropionaldehyde. mdpi.comnih.gov The sodium salt is readily formed by the reaction of 3-chloropropionic acid with a sodium base. google.com
The chemical significance of 3-chloropropionic acid and its sodium salt in research is multifaceted. It serves as an important intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, biocides, and colorants. google.com The presence of a chlorine atom on the β-carbon of the propionic acid backbone makes it a key substrate for studying dehalogenation reactions, a critical process in both chemical synthesis and bioremediation. mdpi.comresearchgate.net Academic research has utilized this compound to explore reaction kinetics, enzymatic mechanisms, and the synthesis of novel molecules.
Current Landscape of Academic Inquiry on this compound
The current academic landscape for this compound is dominated by investigations into its biodegradability and the enzymatic processes involved. dergipark.org.trscialert.netresearchgate.netresearchgate.net In aqueous research environments, such as growth media for microorganisms, 3-chloropropionic acid is often present in its dissociated, or salt, form. scialert.net Consequently, much of the research on the biodegradation of "3-chloropropionic acid" is directly relevant to the sodium salt.
Recent studies have focused on the isolation and characterization of microorganisms capable of utilizing 3-chloropropionate as a sole carbon and energy source. researchgate.netresearchgate.netscialert.net This research is driven by the need for effective bioremediation strategies for halogenated environmental pollutants. dergipark.org.tr The enzymes responsible for the dehalogenation of 3-chloropropionate, known as dehalogenases, are a major area of investigation. scialert.netutm.my Researchers are exploring the genetic basis of these enzymes, their substrate specificity, and their potential applications in industrial biotechnology. scialert.netutm.my
Detailed research findings have elucidated the mechanisms of microbial degradation. For instance, studies on various bacterial and fungal strains have identified the metabolic pathways for breaking down 3-chloropropionate. researchgate.netdergipark.org.tr The primary step in this degradation is the cleavage of the carbon-chlorine bond, a reaction catalyzed by specific dehalogenases. scialert.net
Detailed Research Findings on Microbial Degradation
A significant body of research has been dedicated to understanding how various microorganisms degrade 3-chloropropionic acid, which in biological systems, exists as its conjugate base, the 3-chloropropionate anion.
One area of focus has been the isolation of novel microbial strains with the ability to utilize 3-chloropropionate as a primary food source. For example, a fungus identified as Trichoderma sp. MF1 was isolated and shown to effectively degrade 3-chloropropionate. dergipark.org.tr This is noteworthy as fungi are known for their broad enzymatic capabilities. dergipark.org.tr Similarly, bacterial strains such as Rhodococcus sp. HJ1 and Pseudomonas sp. B6P have been identified as potent degraders of this compound. researchgate.netscialert.net
The core of this degradation process lies in the enzymatic cleavage of the carbon-halogen bond, a reaction catalyzed by dehalogenases. researchgate.net Research has shown that these enzymes are often inducible, meaning they are produced by the microorganism in response to the presence of the halogenated substrate. researchgate.net Studies on the dehalogenase from Rhodococcus sp. HJ1 revealed that the enzyme exhibits Michaelis-Menten kinetics with a specific affinity for 3-chloropropionic acid. scialert.net
The end products of this biodegradation are also a key area of study. Research has demonstrated that the degradation of 3-chloropropionate can lead to the formation of less harmful compounds, with propionic acid being a major product in some cases. dergipark.org.tr This has opened up avenues for investigating the potential of using these microbial processes not only for bioremediation but also for the synthesis of valuable chemicals. dergipark.org.tr
Physicochemical Properties of 3-Chloropropionic Acid and its Sodium Salt
| Property | 3-Chloropropionic Acid | This compound |
| Formula | C₃H₅ClO₂ wikipedia.org | C₃H₄ClNaO₂ |
| Molar Mass | 108.52 g/mol wikipedia.org | 130.51 g/mol |
| Appearance | White or colorless solid wikipedia.org | Data not available |
| Melting Point | 42 °C (108 °F) wikipedia.org | Data not available |
| Boiling Point | 204 °C (399 °F) (decomposes) wikipedia.org | Data not available |
| Solubility in Water | Soluble sigmaaldrich.com | Data not available |
| pKa | 4.08 wikipedia.org | Not applicable |
| CAS Number | 107-94-8 wikipedia.org | 16987-03-4 |
Properties
CAS No. |
16987-03-4 |
|---|---|
Molecular Formula |
C3H4ClNaO2 |
Molecular Weight |
130.5 g/mol |
IUPAC Name |
sodium;3-chloropropanoate |
InChI |
InChI=1S/C3H5ClO2.Na/c4-2-1-3(5)6;/h1-2H2,(H,5,6);/q;+1/p-1 |
InChI Key |
LIOTZBNOJXQXIL-UHFFFAOYSA-M |
SMILES |
C(CCl)C(=O)[O-].[Na+] |
Isomeric SMILES |
C(CCl)C(=O)[O-].[Na+] |
Canonical SMILES |
C(CCl)C(=O)[O-].[Na+] |
Synonyms |
3-Chloropropionic acid sodium salt |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations
Hydrochlorination of Acrylic Acid for 3-Chloropropionic Acid Synthesis
The addition of hydrogen chloride (HCl) across the double bond of acrylic acid is an effective method for producing 3-chloropropionic acid. nih.gov Modern industrial processes have been refined to maximize yield and purity through catalytic methods and precise control of reaction parameters. rsc.orggoogle.com
While the hydrochlorination of acrylic acid can proceed without a catalyst, the reaction is often slow. To enhance reaction kinetics, catalytic systems have been explored. One notable approach involves the use of quaternary ammonium (B1175870) salts as phase-transfer catalysts. rsc.org A process described in Russian Patent SU 438639 utilizes a quaternary ammonium salt to facilitate the reaction between an aqueous solution of hydrochloric acid and acrylic acid. rsc.org In this method, the catalyst promotes the interaction between the reactants, leading to the formation of 3-chloropropionic acid. However, early methods required vigorous stirring for several hours and complex downstream processing, including distillation under reduced pressure and azeotropic drying to remove unreacted components and water, which could be costly for industrial-scale production. rsc.org
Significant improvements in the synthesis of 3-chloropropionic acid have been achieved by optimizing reaction conditions, leading to rapid reaction kinetics and near-quantitative yields. rsc.org A highly efficient continuous or semi-continuous process involves the simultaneous introduction of gaseous hydrogen chloride and acrylic acid into a reaction vessel containing a "sediment" of previously synthesized 3-chloropropionic acid. rsc.orgthieme-connect.com This approach, which can be performed at atmospheric pressure, avoids the need for specialized high-pressure equipment. rsc.org
Key parameters are meticulously controlled to maximize efficiency. The molar ratio of hydrogen chloride to acrylic acid is maintained close to stoichiometry, typically between 0.80:1 and 1.15:1. rsc.orgthieme-connect.com Operating with a slight excess of HCl minimizes the concentration of residual acrylic acid in the final product. rsc.org The reaction temperature is also a critical factor, with optimal results obtained at temperatures between 40°C and 50°C. rsc.orggoogle.com By implementing these optimized conditions, the process achieves a rapid reaction rate and yields of 3-chloropropionic acid that are practically quantitative relative to the acrylic acid consumed. rsc.org
| Parameter | Optimized Value/Condition | Rationale | Reference |
|---|---|---|---|
| Reactant Feed | Simultaneous introduction of HCl gas and acrylic acid | Ensures consistent reactant concentration and controlled reaction. | rsc.orgthieme-connect.com |
| Molar Ratio (HCl:Acrylic Acid) | 0.80:1 to 1.15:1 | Balances high conversion of acrylic acid with minimal loss of unreacted HCl. | rsc.orgthieme-connect.com |
| Temperature | 40°C - 50°C | Promotes rapid reaction kinetics without significant side reactions. | rsc.orggoogle.com |
| Pressure | Atmospheric | Avoids the need for specialized and costly high-pressure reactors. | rsc.org |
| Reaction Medium | Initial charge of 3-chloropropionic acid (product sediment) | Provides a stable reaction environment and facilitates continuous operation. | rsc.orgthieme-connect.com |
A primary goal in the synthesis of 3-chloropropionic acid is to achieve high purity, with minimal residual acrylic acid and other impurities. Advanced synthetic strategies have been developed to address this. One effective technique is to continue the introduction of HCl gas for a period after the simultaneous feeding of reactants is complete. rsc.org This step ensures that the remaining unreacted acrylic acid is converted, reducing its final concentration in the product to below 2%, and often below 1% by weight. rsc.orgthieme-connect.com
Following the reaction, dissolved unreacted HCl and any water present (if the product sediment was diluted) are removed. This is typically accomplished by degassing with an inert gas like nitrogen or by azeotropic distillation under reduced pressure. rsc.org These purification steps are crucial for obtaining a final product with a high concentration (at least 94%) of 3-chloropropionic acid. rsc.orggoogle.com The resulting high-purity acid can then be used directly as an intermediate in subsequent chemical syntheses or converted to its sodium salt. rsc.org
Derivatization and Chemical Modification Studies
The presence of both a carboxylic acid group and a reactive alkyl chloride makes 3-chloropropionic acid a versatile building block for further chemical modification. It can be derivatized into esters or used to functionalize polymeric materials, thereby introducing new properties and functionalities.
The carboxylic acid moiety of 3-chloropropionic acid can be readily converted into various esters. A particularly important class of derivatives is activated esters, such as N-hydroxysuccinimide (NHS) esters. These esters are valuable reagents in bioconjugate chemistry and materials science because they react selectively with primary amines under mild conditions to form stable amide bonds. nih.gov
The synthesis of an NHS ester, such as succinimidyl 3-chloropropionate, typically proceeds by activating the carboxylic acid. thieme-connect.com The most common and efficient method involves the use of a carbodiimide (B86325) coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide (NHS). rsc.orgthieme-connect.com The reaction mechanism involves several steps:
The carboxylic acid (3-chloropropionic acid) reacts with EDC to form a highly reactive O-acylisourea intermediate. rsc.org
This intermediate rapidly reacts with N-hydroxysuccinimide. rsc.org
The NHS displaces the activated urea (B33335) group, forming the stable, isolable succinimidyl 3-chloropropionate and a water-soluble urea byproduct. rsc.orgnih.gov
This method is advantageous because the resulting NHS ester is stable enough to be isolated and purified, yet reactive enough for subsequent conjugation reactions. nih.gov
3-Chloropropionic acid and its derivatives serve as valuable reagents for the chemical modification of natural and synthetic polymers. Polysaccharides, such as cellulose, guar (B607891) gum, and okra gum, are often targeted for modification to alter their physical properties (e.g., solubility) or to introduce new functional groups. nih.govmdpi.com Okra gum, a polysaccharide extracted from Hibiscus esculentus, contains carboxylic acid and hydroxyl groups that can be sites for chemical modification. nih.gov
One common modification strategy is etherification of the hydroxyl groups along the polysaccharide backbone. nih.gov In a process analogous to carboxymethylation, where sodium chloroacetate (B1199739) is used, 3-chloropropionic acid can be used to introduce carboxyethyl groups. The reaction is typically carried out under basic conditions (e.g., using sodium hydroxide) where the hydroxyl groups of the okra gum are deprotonated, allowing them to act as nucleophiles and displace the chloride from 3-chloropropionic acid. This functionalization introduces pendant carboxylic acid groups, which can significantly alter the charge, solubility, and chelating properties of the original biopolymer. mdpi.com The degree of substitution (DS), or the average number of modifications per monomer unit, can be controlled by adjusting the reaction conditions. mdpi.com
Exploration of Structural Analogues via Nucleophilic Substitution Reactions
The primary route for the chemical transformation of 3-chloropropionic acid sodium salt involves the nucleophilic substitution of the chloride atom. This reaction, typically following an S_N2 mechanism, allows for the introduction of various functional groups at the C-3 position. The general scheme involves the reaction of the salt with a nucleophile (Nu:⁻), leading to the formation of a new carbon-nucleophile bond and the displacement of the chloride ion.
General Reaction Scheme: Cl-CH₂CH₂-COO⁻Na⁺ + Nu⁻ → Nu-CH₂CH₂-COO⁻Na⁺ + Cl⁻
The efficiency and outcome of these reactions are influenced by factors such as the nature of the nucleophile, solvent, and reaction temperature. Detailed research findings have elucidated the optimal conditions for achieving high yields of specific structural analogues.
Substitution with Sulfur Nucleophiles
The reaction of 3-chloropropionic acid with thiolates, which are excellent sulfur nucleophiles, provides a direct route to 3-(alkylthio)propionic acids. These compounds and their derivatives are of industrial interest for various applications. Research has shown that the reaction between 3-chloropropionic acid and an alkanethiol in the presence of a base, such as sodium hydroxide, proceeds to yield the corresponding 3-(alkylthio)propionic acid. biosynth.com Conventional heating often requires harsh conditions; however, microwave-assisted synthesis has been demonstrated to be a more rapid and efficient alternative. biosynth.com
For instance, the reaction with butylthiol under basic conditions yields 3-(butylthio)propionic acid. It is crucial to control the reaction conditions to minimize the formation of side products like dialkyl sulfides and thioesters. biosynth.com
| Reactant 1 | Nucleophile | Conditions | Product | Yield | Ref |
| 3-Chloropropionic acid | Butylthiol / NaOH | Conventional Heating | 3-(Butylthio)propionic acid | Fair (67%) | biosynth.com |
| 3-Chloropropionic acid | Butylthiol / NaOH | Microwave (70 °C, 10 min) | 3-(Butylthio)propionic acid | Good | biosynth.com |
This table is interactive and can be sorted by column.
Substitution with Nitrogen Nucleophiles
Nitrogen-based nucleophiles, such as ammonia (B1221849), amines, and the azide (B81097) ion, are commonly used to synthesize β-amino acids and other nitrogen-containing derivatives.
The reaction with ammonia serves as a fundamental method for the synthesis of β-alanine (3-aminopropionic acid), the only naturally occurring β-amino acid. orgsyn.org This transformation is typically carried out by heating 3-chloropropionic acid with an excess of aqueous ammonia in a sealed vessel. The use of a large excess of ammonia is necessary to favor the formation of the primary amine and minimize the subsequent alkylation reactions that would lead to secondary and tertiary amine byproducts.
A patented process describes the reaction of optically active chloropropionic acid with aqueous ammonia at elevated temperatures (e.g., 70°C for 5 hours) to produce alanine (B10760859) with high yield. nih.gov
The azide ion (N₃⁻) is another potent nucleophile that reacts efficiently with 3-chloropropionic acid to yield 3-azidopropionic acid. This reaction typically proceeds under standard S_N2 conditions, for example, by treating the chloro acid with sodium azide in a polar aprotic solvent like dimethylformamide (DMF). The resulting 3-azidopropionic acid is a useful building block, particularly in click chemistry applications.
| Reactant 1 | Nucleophile | Conditions | Product | Yield | Ref |
| 3-Chloropropionic acid | Ammonia (aq. excess) | 70 °C, 5 h, sealed vessel | 3-Aminopropionic acid (β-Alanine) | High | nih.gov |
| 3-Chloropropionic acid | Sodium Azide (NaN₃) | Polar aprotic solvent (e.g., DMF) | 3-Azidopropionic acid | Good | chemguide.co.uk |
This table is interactive and can be sorted by column.
Substitution with Carbon Nucleophiles
The formation of a new carbon-carbon bond can be achieved using carbon-based nucleophiles, most notably the cyanide ion (CN⁻). The reaction of 3-chloropropionic acid or its salt with sodium or potassium cyanide is a classic chain extension reaction that produces 3-cyanopropionic acid. This reaction is typically performed by heating the reactants under reflux in an ethanolic solution. chemguide.co.uk The presence of water is generally avoided to prevent the competing hydrolysis reaction that would form 3-hydroxypropionic acid. chemguide.co.uk
The resulting 3-cyanopropionic acid is a valuable intermediate that can be further hydrolyzed to yield succinic acid, a four-carbon dicarboxylic acid.
| Reactant 1 | Nucleophile | Conditions | Product | Ref |
| 3-Chloropropionic acid | Sodium Cyanide (NaCN) | Ethanol, heat under reflux | 3-Cyanopropionic acid | chemguide.co.uk |
This table is interactive and can be sorted by column.
Bioremediation and Environmental Degradation Mechanisms of 3 Chloropropionic Acid Sodium Salt
Microbial Dehalogenation Pathways
The primary mechanism for the microbial breakdown of 3-chloropropionic acid is dehalogenation, the cleavage of the carbon-halogen bond. scialert.net This process is a critical first step in rendering the compound less toxic and available for further metabolic processing.
Bacterial Degradation Systems and Strain Isolation
A variety of bacterial species have been isolated and identified for their capacity to degrade 3-chloropropionic acid. These bacteria often utilize the compound as a sole source of carbon and energy. The degradation process typically involves the release of chloride ions into the surrounding medium, which can be monitored to assess the rate of breakdown. researchgate.net
Notably, several genera of bacteria have been implicated in the degradation of 3-chloropropionic acid:
Pseudomonas sp.: Strains of Pseudomonas have been isolated from various environments, including rice paddy fields, and have shown the ability to completely degrade 20 mM of 3-chloropropionic acid. researchgate.netsigmaaldrich.comsigmaaldrich.com The dehalogenase enzyme produced by these bacteria is often inducible, meaning it is synthesized in the presence of 3-chloropropionic acid. researchgate.net
Rhodococcus sp.: A strain designated as Rhodococcus sp. HJ1 has been characterized for its ability to degrade 3-chloropropionic acid. scialert.netscialert.net The dehalogenase from this bacterium exhibits optimal activity at a pH of 7.6 and a temperature of 30°C. scialert.net
Bacillus sp.: Bacillus cereus WH2 and Bacillus aryabhattai B8W22 are two examples of Bacillus species capable of degrading 3-chloropropionic acid. nih.govutm.my The latter was isolated from a marine sponge, highlighting the diverse habitats of these degrading microorganisms. utm.my
Other bacterial strains: Research has also identified other bacteria such as Enterobacter sp. with the ability to degrade related chlorinated compounds. ij-aquaticbiology.com
| Bacterial Strain | Source of Isolation | Degradation Capability | Reference |
|---|---|---|---|
| Pseudomonas sp. B6P | Rice paddy field | Degraded ~100% of 20 mM 3CP | researchgate.net |
| Rhodococcus sp. HJ1 | Agricultural area | Utilized 3CP as sole carbon source | scialert.netscialert.net |
| Bacillus cereus WH2 | Not specified | Biodegradation of 3-CP | nih.gov |
| Bacillus aryabhattai H4 | Marine sponge | Maximum chloride ion release of 2.03 ± 0.01 mM | utm.myresearchgate.net |
Fungal Biotransformation and By-product Formation
Fungi also play a role in the bioremediation of 3-chloropropionic acid. wikipedia.org Unlike the hydrolytic dehalogenation commonly observed in bacteria, some fungi employ a reductive dehalogenation mechanism. dergipark.org.tr This process involves the replacement of the chlorine atom with a hydrogen atom. dergipark.org.tr
Trichoderma sp.: A strain identified as Trichoderma asperellum MF1 has demonstrated significant potential in degrading 3-chloropropionic acid. dergipark.org.trresearchgate.net This fungus was able to dechlorinate 90.32% of a 10 mM 3-chloropropionic acid solution within 20 days. dergipark.org.tr A key by-product of this fungal degradation is propionic acid. dergipark.org.trresearchgate.net
Mucor sp.: Along with Trichoderma sp., Mucor species have also been identified as capable of growing on 3-chloropropionic acid as a sole carbon source. researchgate.net
The production of propionic acid as a by-product is noteworthy as it is a commercially valuable chemical used in various industries, including as a food preservative and an intermediate in polymer synthesis. dergipark.org.tr This highlights a potential dual benefit of fungal bioremediation: the removal of a pollutant and the synthesis of a useful chemical. dergipark.org.tr
Characterization of Degradation Products and Metabolic Intermediates
The degradation of 3-chloropropionic acid by microorganisms leads to the formation of several intermediate and final products. The specific products can vary depending on the microorganism and the metabolic pathway involved.
In bacterial degradation, a common intermediate is 3-hydroxypropionic acid (3-HP) . researchgate.netutm.my This is formed through hydrolytic dehalogenation, where the chlorine atom is replaced by a hydroxyl group. dergipark.org.tr Further metabolism can lead to the formation of malonic acid semialdehyde . researchgate.net
In the case of fungal degradation by Trichoderma asperellum MF1, the major product identified was propionic acid , resulting from reductive dehalogenation. dergipark.org.tr However, other research on Trichoderma species has reported the formation of 3-hydroxypropionic acid as a by-product. dergipark.org.tr
| Organism Type | Degradation Pathway | Key Intermediate/Product | Reference |
|---|---|---|---|
| Bacteria (e.g., Pseudomonas sp.) | Hydrolytic dehalogenation | 3-Hydroxypropionic acid, Malonic acid semialdehyde | researchgate.net |
| Fungi (e.g., Trichoderma asperellum MF1) | Reductive dehalogenation | Propionic acid | dergipark.org.tr |
| Fungi (e.g., Trichoderma sp.) | Not specified | 3-Hydroxypropionic acid | dergipark.org.tr |
Enzymatic Dehalogenation Studies
The key to microbial degradation of 3-chloropropionic acid lies in the action of specific enzymes called dehalogenases. scialert.net These enzymes catalyze the cleavage of the carbon-halogen bond, initiating the breakdown of the compound.
Isolation and Purification of Haloacid Dehalogenases
Researchers have successfully isolated and purified dehalogenase enzymes from various microorganisms capable of degrading 3-chloropropionic acid. The purification process often involves techniques such as anion-exchange chromatography. academicjournals.org The purified enzymes are then used for detailed biochemical characterization. For instance, a dehalogenase from Pseudomonas sp. B6P was purified and found to be a monomer with a molecular weight of 56,000 Da. academicjournals.orgajol.info
Biochemical Characterization of Dehalogenase Enzymes
Dehalogenases acting on 3-chloropropionic acid are often classified as β-specific dehalogenases because they act on the chlorine atom located at the β-position (the third carbon) of the alkanoic acid. scialert.netacademicjournals.org
Studies have revealed several key biochemical properties of these enzymes:
pH and Temperature Optima: The optimal pH for the dehalogenase from Pseudomonas sp. B6P was found to be 8.0, while the dehalogenase from Rhodococcus sp. HJ1 exhibited maximum activity at a pH of 7.6. scialert.netacademicjournals.org The optimal temperature for the Pseudomonas enzyme was 30°C. academicjournals.org
Substrate Specificity: These enzymes often exhibit a high degree of specificity for their substrates. The dehalogenase from Pseudomonas sp. B6P was found to be specific for 3-chloropropionic acid. academicjournals.org Similarly, the enzyme from Rhodococcus sp. HJ1 showed the highest activity with 3-chloropropionic acid and was inactive on aliphatic acids with halogens solely on the α-carbon. scialert.net
Kinetics: The dehalogenase from both Pseudomonas sp. B6P and Rhodococcus sp. HJ1 followed Michaelis-Menten kinetics, with a Km value of 0.2 mM for 3-chloropropionic acid. scialert.netacademicjournals.org
Effect of Metal Ions: The activity of the dehalogenase from Pseudomonas sp. B6P was not significantly affected by Mn2+, Fe3+, and Mg2+, but was inhibited by Hg2+ and Ag2+. academicjournals.org The enzyme from Rhodococcus sp. HJ1 was also inhibited by HgCl2 and Pb(NO3)2. scialert.net
Some dehalogenases are non-stereospecific, meaning they can act on different stereoisomers of a compound. researchgate.net The active sites of these enzymes contain conserved amino acid residues that are crucial for their catalytic activity. utm.my
| Enzyme Source | Optimal pH | Optimal Temperature | Km for 3-CP (mM) | Inhibitors | Reference |
|---|---|---|---|---|---|
| Pseudomonas sp. B6P | 8.0 | 30°C | 0.20 ± 0.05 | Hg2+, Ag2+ | academicjournals.org |
| Rhodococcus sp. HJ1 | 7.6 | 30°C | 0.2 | HgCl2, Pb(NO3)2 | scialert.netscialert.net |
Elucidation of Enzyme Kinetics and Catalytic Mechanisms
The breakdown of 3-chloropropionic acid is facilitated by dehalogenase enzymes, which catalyze the cleavage of the carbon-halogen bond. The efficiency and mechanics of this process can be understood through the lens of enzyme kinetics, particularly the Michaelis-Menten model. libretexts.orgwikipedia.orgyoutube.com This model describes how the rate of an enzymatic reaction depends on the concentration of the substrate.
A key parameter in the Michaelis-Menten equation is the Michaelis constant (Km), which represents the substrate concentration at which the reaction rate is half of its maximum (Vmax). youtube.comlibretexts.org A lower Km value signifies a higher affinity of the enzyme for its substrate, meaning the enzyme can work efficiently even at low substrate concentrations. libretexts.org The turnover number (kcat), another crucial parameter, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. libretexts.org The ratio of kcat/Km is a measure of the enzyme's catalytic efficiency. libretexts.org
Studies on dehalogenases acting on 3-chloropropionic acid have revealed important insights into their kinetics. For instance, a dehalogenase from Pseudomonas sp. B6P, which specifically targets β-substituted halogenated aliphatic acids, exhibited a Km value of 0.20 mM ± 0.05 for 3-chloropropionic acid. academicjournals.orgresearchgate.net This relatively low Km suggests a high affinity for its substrate.
The catalytic mechanism of dehalogenases often involves a catalytic triad (B1167595) of amino acid residues within the enzyme's active site. mdpi.com For example, in haloalkane dehalogenases, a common mechanism involves a nucleophilic attack by an aspartate residue on the carbon atom of the substrate, leading to the formation of a covalent alkyl-enzyme intermediate. researchgate.netmdpi.com A histidine residue then acts as a general base to hydrolyze this intermediate, and a third residue, often glutamate (B1630785) or another aspartate, helps to stabilize the charge on the histidine. researchgate.netmdpi.com Halide-stabilizing residues, such as asparagine and tryptophan, are also crucial for facilitating the departure of the halide ion. mdpi.commdpi.com
In the case of trans-3-chloroacrylic acid dehalogenase (CaaD), a different mechanism is observed. This enzyme, which converts trans-3-chloroacrylic acid to malonate semialdehyde, utilizes a Michael addition mechanism. nih.gov Mutational analysis and NMR studies have implicated specific active site residues in its catalytic action. It is proposed that βPro-1 acts as the acid catalyst, while αGlu-52 is a likely candidate for the general base. nih.gov Furthermore, αArg-8 and αArg-11 are thought to be involved in binding the substrate and stabilizing the aci-carboxylate intermediate. nih.gov
The table below summarizes the kinetic parameters of a dehalogenase from Pseudomonas sp. B6P for 3-chloropropionic acid.
| Enzyme Source | Substrate | Km (mM) | Optimal pH | Optimal Temperature (°C) |
| Pseudomonas sp. B6P | 3-Chloropropionic acid | 0.20 ± 0.05 | 8 | < 35 |
Substrate Specificity Profiling for Dehalogenase Enzymes
The effectiveness of a dehalogenase enzyme in bioremediation is significantly influenced by its substrate specificity—the range of compounds it can act upon. Profiling this specificity is crucial for determining the enzyme's potential applications.
Dehalogenases exhibit a wide range of specificities. For example, the dehalogenase from Pseudomonas sp. B6P is specific for β-substituted halogenated aliphatic acids like 3-chloropropionic acid and does not act on α-halogenated substrates. academicjournals.orgresearchgate.net This specificity is a key characteristic that distinguishes it from other dehalogenases.
In contrast, other dehalogenases, such as those acting on haloalkanes, can have broader substrate ranges. The substrate specificity of these enzymes is largely determined by the architecture of their active site and the composition of the cap domain, which controls access to the active site. mdpi.com Haloalkane dehalogenases are classified into subfamilies (HLD-I, HLD-II, and HLD-III) based on variations in their catalytic pentad of amino acid residues. mdpi.com The DhaA enzyme, for instance, belongs to the HLD-II subfamily and has a catalytic pentad of Asp-His-Glu and halide-stabilizing residues Asn and Trp. mdpi.com
Some bacteria can produce multiple dehalogenases with distinct specificities. A coryneform bacterium isolated from freshwater sediment was found to produce two separate dehalogenases: one specific for cis-3-chloroacrylic acid and another for the trans-isomer. nih.gov Both enzymes convert their respective substrates to malonate semialdehyde but are not interchangeable. nih.gov The cis-3-chloroacrylic acid dehalogenase (cis-CaaD) was found to be a homotrimeric protein, while the trans-CaaD is a heterohexamer, highlighting their structural differences. nih.gov
The table below provides a comparative overview of the substrate specificities of different dehalogenase enzymes.
| Enzyme | Source Organism | Specific Substrate(s) | Non-Substrate(s) |
| 3-CP Dehalogenase | Pseudomonas sp. B6P | 3-Chloropropionic acid (a β-substituted haloacid) | α-halogenated substrates (e.g., 2-haloalkanoic acids) |
| cis-CaaD | Coryneform bacterium FG41 | cis-3-haloacrylates | trans-3-haloacrylates |
| trans-CaaD | Coryneform bacterium | trans-3-chloroacrylic acid | cis-3-chloroacrylic acid |
| DhaA | Rhodococcus sp. | Haloalkanes | - |
Environmental Microcosm Investigations and Microbial Community Dynamics
Microcosm studies are invaluable tools for simulating and understanding the bioremediation of contaminants like 3-chloropropionic acid sodium salt in a controlled laboratory setting that mimics natural environments. researchgate.net These experiments allow researchers to assess the natural attenuation capabilities of indigenous microbial communities and to evaluate the effectiveness of bioremediation strategies such as bioaugmentation and biostimulation. researchgate.netepa.gov
In a typical microcosm study, soil and water samples from a contaminated site are used to create small-scale ecosystems. researchgate.net The degradation of the target contaminant is then monitored over time under various conditions. For instance, comparisons can be made between sterile microcosms (to account for abiotic degradation) and those with active microbial populations. researchgate.net The disappearance time of 50% of the initial contaminant concentration (DT50) is a common metric used to quantify degradation rates. researchgate.net
When studying the bioremediation of chlorinated compounds, microcosm experiments have demonstrated that the addition of an organic substrate (biostimulation) can stimulate the growth of indigenous microorganisms and enhance the degradation process. epa.gov For example, in a study on trichloroethene (TCE) degradation, the addition of lactate (B86563) spurred the growth of native microbes and led to the reduction of TCE to cis-1,2-dichloroethene. epa.gov However, complete dechlorination often requires the introduction of specific microbial cultures (bioaugmentation) that possess the necessary metabolic pathways. epa.gov
The dynamics of the microbial community during bioremediation are also a critical area of investigation. The introduction of a contaminant can cause significant shifts in the composition and abundance of microbial populations. nih.govmdpi.com For instance, in anaerobic digesters overloaded with propionic acid, a notable decrease in the abundance of key methanogens like Methanosarcina and Methanobacterium was observed, while other genera such as Pelotomaculum, known for propionate (B1217596) oxidation, increased. frontiersin.org Similarly, in microbial fuel cells treating sulfadiazine, the bacterial community structure played a crucial role in both power generation and contaminant removal, with specific genera like Microbacterium being implicated in the degradation process. nih.gov
Monitoring these microbial community dynamics, often through techniques like 16S rRNA gene sequencing, provides insights into the key players involved in the degradation of specific pollutants and helps in optimizing bioremediation strategies. nih.govmdpi.com Understanding how different environmental conditions, such as oxygen availability and temperature, affect the microbial community and its degradative capabilities is essential for successful in-situ bioremediation. nih.gov
Biochemical Interactions and Receptor Ligand Research
Investigation of Biochemical Pathway Inhibition by 3-Chloropropionic Acid Sodium Salt
3-Chloropropionic acid, the parent compound of this compound, has been identified as a tool for studying biochemical pathways due to its specific interactions and metabolic stability. Research indicates that unlike gamma-hydroxybutyric acid (GHB), which can be metabolized to GABAergic compounds, 3-chloropropanoic acid does not undergo this metabolic conversion. nih.gov This characteristic is significant as it prevents the confounding pharmacological effects that would arise from the in vivo production of gamma-aminobutyric acid (GABA). By not participating in this metabolic pathway, it allows researchers to isolate and study the effects mediated specifically through the GHB receptor without the interference of GABAergic system activation. nih.gov
Receptor Binding Profiling and Ligand-Receptor Interactions
The primary significance of this compound in biochemical research lies in its specific receptor binding profile. It is recognized for its notable affinity for the gamma-hydroxybutyric acid (GHB) receptor, while crucially showing no affinity for GABA receptors. nih.govwikipedia.org This selectivity makes it a valuable experimental tool.
Studies using radioligand binding assays have demonstrated that 3-chloropropanoic acid (also referred to as UMB66) effectively displaces ligands bound to the GHB receptor. nih.gov In contrast, it does not affect ligand binding to GABA(B) receptors. nih.gov This high degree of selectivity allows for the distinct study of the GHB receptor system. The compound's ability to bind to the GHB receptor despite its structural differences from GHB itself has provided significant insights into the nature of this receptor's ligand binding domain. nih.gov
| Compound | GHB Receptor Affinity | GABA Receptor Affinity | Reference |
|---|---|---|---|
| 3-Chloropropionic Acid (UMB66) | Significant | None | nih.govwikipedia.orgnih.gov |
| Gamma-hydroxybutyric acid (GHB) | High | Weak Agonist (at high concentrations) | drugbank.comwikipedia.org |
Structure-Activity Relationship (SAR) Studies in Biochemical Contexts
Structure-activity relationship (SAR) studies involving 3-chloropropanoic acid have challenged and refined the understanding of how ligands interact with the GHB receptor. nih.gov Historically, it was proposed that the 4-hydroxyl group of GHB was essential for binding, acting as a hydrogen bond donor. nih.gov However, the fact that 3-chloropropanoic acid, which lacks this 4-hydroxyl group, still possesses significant affinity for the GHB receptor contradicts this model. nih.gov
This finding, supported by quantum mechanical calculations, has led to a revised hypothesis. It is now suggested that the hydroxyl group of GHB likely functions as a hydrogen bond acceptor in its interaction with the receptor. nih.gov The ability of the chlorine atom in 3-chloropropanoic acid to interact with the receptor, despite being in the 3-position and being an electron-withdrawing group, provides critical information for the rational design of new, more selective ligands for the GHB receptor. nih.gov This understanding is crucial for developing agents that can help clarify the precise mechanism of action of GHB in vivo. nih.gov
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for Separation and Analysis
Chromatography is a cornerstone for the separation and analysis of 3-chloropropionic acid and its related compounds. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools, each with specific applications and methodologies.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like 3-chloropropionic acid sodium salt. The development of robust HPLC methods involves careful selection of columns, mobile phases, and detectors to achieve optimal separation and sensitivity.
A common approach for analyzing 3-chloropropionic acid is reverse-phase (RP) HPLC. sielc.com In this method, a non-polar stationary phase is used with a polar mobile phase. For instance, a Newcrom R1 column, which has low silanol (B1196071) activity, can be employed. sielc.com The mobile phase typically consists of a mixture of acetonitrile, water, and an acid like phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) compatibility, phosphoric acid is often replaced with formic acid. sielc.com
Method validation is a critical step to ensure the reliability of the analytical data. This process typically involves assessing parameters such as linearity, accuracy, precision, and the limit of detection (LOD). For instance, in a method developed for the quantification of 3-bromopropionic acid, where 3-chloropropionic acid was used as an internal standard, the validation demonstrated good accuracy and precision, with recovery rates between 93% and 98% and relative standard deviations of 5.7% or less. nih.gov The LOD for this method was approximately 0.01 µg/mL in urine. nih.gov
Derivatization can be employed to enhance the detectability of halogenated carboxylic acids like 3-chloropropionic acid, especially when using a Diode Array Detector (DAD). google.com Nitro-substituted phenylhydrazines are classic derivatizing agents that cause a significant red shift in the UV absorption band of the resulting product, allowing for detection in the near-visible region (around 400 nm) where interference from other sample components is often minimal. google.com
Interactive Table: HPLC Method Parameters for Halogenated Carboxylic Acid Analysis
| Parameter | Details |
| Chromatograph | Shimadzu LC20AT with online vacuum degasser, binary gradient pump, autosampler, column thermostat, and DAD detector |
| Column | Shimadzu Inertsil ODS-3 (250mm × 4.6mm, 5μm) |
| Mobile Phase | Gradient elution with Phase A: Acetonitrile and Phase B: 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 392 nm |
| Injection Volume | 20 μL |
This table is based on a method developed for the analysis of small-molecule halogenated carboxylic acids in medicine. google.com
Gas Chromatography (GC) Applications
Gas chromatography is a powerful technique for the analysis of volatile compounds. For non-volatile compounds like 3-chloropropionic acid, derivatization is necessary to convert them into a more volatile form suitable for GC analysis.
A common derivatization technique is esterification. For example, a method for analyzing 3-chloropropionyl chloride involves esterification with methanol. patsnap.com The resulting derivative is then analyzed by GC. patsnap.com This method can accurately detect the content of both 3-chloropropionic acid and 3-chloropropionyl chloride. patsnap.com
GC coupled with a mass selective detector (MSD) provides high selectivity and sensitivity. agriculturejournals.cz In a method for determining 3-chloropropane-1,2-diol (3-MCPD), phenylboronic acid (PBA) was used as a derivatization reagent. agriculturejournals.cz This GC-MS method proved to be sensitive and selective for trace level analysis in various food matrices. agriculturejournals.cz
The choice of the capillary column is also critical. An FFAP (Free Fatty Acid Phase) capillary column is often used for the analysis of acidic compounds. patsnap.com In one method, a 30m x 0.32mm x 0.33um HT-FFAP capillary column was used with a flame ionization detector (FID). patsnap.com
Interactive Table: GC Conditions for 3-Chloropropionyl Chloride Analysis
| Parameter | Condition |
| Instrument | GC-2014 Gas Chromatograph with FID detector |
| Column | 30m × 0.32mm × 0.33um HT-FFAP capillary column |
| Carrier Gas Pressure | 70kPa |
| Hydrogen Pressure | 50kPa |
| Air Pressure | 50kPa |
| Detector Temperature | 280°C |
| Vaporization Chamber Temperature | 280°C |
| Column Temperature | 120°C |
| Split Ratio | 10:1 |
| Injection Volume | 0.3uL |
These conditions were used for the analysis of 3-chloropropionyl chloride after derivatization. patsnap.com
Spectroscopic and Other Advanced Detection Methods in Research
Spectroscopic techniques provide valuable information about the structure and conformation of 3-chloropropionic acid. Rotational spectroscopy, for instance, has been used to study the conformational space of 3-chloropropionic acid in the gas phase. nih.gov This technique, combined with quantum chemical predictions, allows for the determination of rotational parameters, geometries, and the energy order of different conformers. nih.gov
Infrared (IR) spectroscopy is another useful tool for the characterization of 3-chloropropionic acid. nih.govchemicalbook.com The IR spectrum provides information about the functional groups present in the molecule. nih.govchemicalbook.com
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is used to monitor the progress of reactions involving 3-chloropropionic acid. google.com For example, in the synthesis of 3-chloropropionic acid from acrylic acid and hydrochloric acid, ¹H NMR analysis can be used to determine the amount of 3-chloropropionic acid formed. google.com
Enzyme-Linked Assays for Stereoisomer Proportion Determination (e.g., D- or L-chloropropionic acid isomers)
While specific enzyme-linked immunosorbent assays (ELISAs) for the direct determination of D- or L-chloropropionic acid isomers are not extensively documented in the provided search results, the principles of ELISA can be applied to develop such assays. ELISAs are highly sensitive and specific assays that can be designed to differentiate between stereoisomers. nih.govnih.gov
The development of such an assay would likely involve:
Antibody Production: Generating antibodies that specifically recognize either the D- or L-isomer of chloropropionic acid.
Assay Format: A competitive ELISA format could be employed where the sample containing the chloropropionic acid isomers competes with a labeled chloropropionic acid for binding to the specific antibody.
Detection: The amount of bound labeled antigen would be inversely proportional to the concentration of the specific isomer in the sample.
This approach has been successfully used for the detection of other small molecules and for studying protein-protein interactions. nih.gov The development of an ELISA for chloropropionic acid isomers would be a valuable tool for stereospecific analysis in various research fields.
Emerging Research Applications and Industrial Relevance in Academic Contexts
Utilization as a Key Intermediate in Organic Synthesis
3-Chloropropionic acid sodium salt serves as a crucial building block in the synthesis of a wide array of organic molecules. evitachem.comgoogle.comhimedialabs.com Its utility stems from the ability of the chlorine atom to participate in nucleophilic substitution reactions, while the carboxylate group can be involved in various transformations. This dual reactivity allows for the introduction of a three-carbon chain with a reactive handle, facilitating the construction of more complex molecular architectures.
The parent compound, 3-chloropropionic acid, is primarily produced through the hydrochlorination of acrylic acid. himedialabs.comwikipedia.org The sodium salt form offers advantages such as enhanced water solubility, making it more amenable to certain reaction conditions. evitachem.com In the realm of pharmaceuticals, 3-chloropropionic acid and its salt are important intermediates in the manufacturing of various drugs, particularly those containing halogenated moieties. evitachem.comgoogle.com It is also a precursor in the synthesis of agrochemicals like herbicides and pesticides, where its reactive nature is harnessed to create active ingredients. evitachem.comwikipedia.org
Furthermore, this compound is instrumental in the synthesis of other valuable chemical intermediates. For instance, it can be used to produce 3-chloropropionyl chloride, a highly reactive compound employed in the synthesis of pharmaceuticals and agrochemicals. The synthesis of L-2-sodium chloropropionate has also been reported, highlighting its role in stereospecific synthesis. google.com
| Application Area | Product/Intermediate | Significance |
|---|---|---|
| Pharmaceuticals | Halogenated drug precursors | Essential building block for various active pharmaceutical ingredients. evitachem.comgoogle.com |
| Agrochemicals | Herbicides and pesticides | Precursor for the synthesis of active ingredients in crop protection products. evitachem.comwikipedia.org |
| Chemical Intermediates | 3-Chloropropionyl chloride | A highly reactive intermediate for further chemical synthesis. |
| Stereospecific Synthesis | L-2-sodium chloropropionate | Demonstrates its utility in creating molecules with specific 3D arrangements. google.com |
Development of Functionalized Materials for Advanced Applications (e.g., fluid loss control compositions in petroleum engineering)
In the field of materials science, this compound is finding application in the development of functionalized materials with tailored properties. One notable example is its use in fluid loss control compositions for petroleum engineering. google.com During drilling and completion operations in oil and gas wells, it is crucial to prevent the loss of completion fluids into the surrounding permeable rock formations. slb.com
This compound can be incorporated into these fluids as a component of a breaker system. google.com These systems are designed to initially form a barrier to prevent fluid loss and then controllably degrade over time to allow for hydrocarbon production. slb.comgoogle.com The hydrolysis of the halogen-substituted organic acid salt, like sodium 3-chloropropionate, generates an acid that can break down the polymer network responsible for the fluid loss control. google.com The rate of this hydrolysis is dependent on factors such as temperature and pH, allowing for a degree of control over the breakdown of the fluid loss barrier. google.com
The use of mono-halogen-substituted organic acid salts is often preferred due to their longer half-lives compared to more highly substituted counterparts at the same conditions. google.com This allows for a more extended period of effective fluid loss control. The development of such "smart" materials that respond to specific environmental cues is a significant area of research in petroleum engineering, aiming to improve the efficiency and reduce the environmental impact of oil and gas extraction.
| Application | Function of this compound | Mechanism |
|---|---|---|
| Fluid Loss Control in Petroleum Engineering | Component of a breaker system | Hydrolyzes to generate acid, which degrades the polymer barrier, allowing for controlled fluid flow. google.com |
Contributions to Sustainable Chemical Processes and Bioremediation Technologies
The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing industrial practices. rsc.org this compound and related compounds are relevant in this context, both as subjects of sustainable synthesis methods and as components in bioremediation strategies.
The synthesis of 3-chloropropionic acid itself can be optimized to be more environmentally friendly. For instance, processes that operate at atmospheric pressure and achieve high yields with minimal byproducts are being developed. google.com The use of water as a solvent in organic reactions is a key aspect of green chemistry, and the water solubility of this compound makes it a suitable candidate for aqueous-phase reactions. evitachem.comrsc.org
Furthermore, the biodegradability of 3-chloropropionic acid is a significant area of research. wikipedia.org Studies have shown that certain microorganisms can utilize this compound as a carbon source, breaking it down into less harmful substances. wikipedia.orgchemicalbook.com This has implications for bioremediation, the use of living organisms to clean up contaminated environments. Research into the microbial degradation pathways of chlorinated compounds like 3-chloropropionic acid is crucial for developing effective strategies to remediate sites polluted with such chemicals. evitachem.comwikipedia.org
The compound has also been used to study the degradation of herbicides by bacterial dehalogenases, providing insights into the natural processes that can mitigate the environmental impact of certain agrochemicals. wikipedia.org This knowledge can be applied to develop bioremediation technologies specifically targeting chlorinated organic pollutants.
| Area | Contribution of this compound | Significance |
|---|---|---|
| Green Chemistry | Amenable to synthesis in aqueous media due to its water solubility. evitachem.com | Reduces the need for volatile organic solvents, aligning with green chemistry principles. rsc.org |
| Bioremediation | Serves as a model compound for studying the biodegradation of chlorinated organic pollutants. wikipedia.orgchemicalbook.com | Aids in the development of technologies to clean up contaminated soil and water. |
| Herbicide Degradation Studies | Used to investigate the mechanisms of herbicide breakdown by microorganisms. wikipedia.org | Provides insights into the natural attenuation of agrochemicals in the environment. |
Conclusion and Future Academic Directions
Synthesis of Key Research Advances and Remaining Gaps
Research into 3-chloropropionic acid and its sodium salt has solidified its role as a valuable intermediate in various chemical syntheses. nih.govgoogle.com A significant body of work details its production, primarily through the hydrochlorination of acrylic acid, with various methods developed to optimize yield and purity. google.comwikipedia.org Its utility as a precursor in the manufacturing of pharmaceuticals, biocides, and colorants is well-documented. google.com Furthermore, studies have successfully identified and characterized its degradation pathways, particularly biodegradation by microorganisms, which is a critical aspect of its environmental profile. wikipedia.org
Despite these advances, notable gaps in the research persist. While general synthetic routes are established, there is a continuous need for greener, more efficient, and cost-effective manufacturing processes. The exploration of novel catalytic systems for its synthesis remains an area with potential for significant improvement. Detailed mechanistic studies of its various reactions, particularly under different environmental conditions, are not fully elucidated. Furthermore, while its role as a building block is appreciated, a comprehensive exploration of its potential in the synthesis of novel and complex molecular architectures is lacking.
Unaddressed Research Questions and Methodological Challenges
Several key research questions regarding 3-chloropropionic acid sodium salt remain unanswered. A deeper understanding of its metabolic fate in a wider range of organisms and ecosystems is necessary for a more complete environmental risk assessment. The long-term effects of its presence in soil and water, and the potential for bioaccumulation in the food chain, are areas that require further investigation.
Methodologically, the development of more sensitive and rapid analytical techniques for its detection in complex environmental matrices presents an ongoing challenge. While chromatographic methods are standard, they can be time-consuming and require extensive sample preparation. The development of in-situ monitoring tools and biosensors could provide real-time data on its environmental concentrations. Another challenge lies in creating standardized and reproducible laboratory models that can accurately predict its behavior and impact under diverse environmental scenarios.
Prospects for Interdisciplinary Research and Novel Applications
The future of research on this compound will likely be characterized by increasing interdisciplinary collaboration. The interface of chemistry, biology, and environmental science will be crucial for a holistic understanding of this compound. For instance, collaboration between synthetic chemists and microbiologists could lead to the development of highly efficient bioremediation strategies. Similarly, partnerships between materials scientists and chemists could explore the incorporation of this molecule into novel polymers or functional materials.
Exciting prospects for novel applications are also on the horizon. Its structural features make it a candidate for the design of new bioactive molecules and pharmaceutical intermediates. Its potential as a building block in the synthesis of "smart" materials that respond to environmental stimuli is an area ripe for exploration. Furthermore, its role in the development of new agrochemicals with improved efficacy and reduced environmental impact warrants further investigation. The continued study of this compound, fueled by interdisciplinary approaches, is poised to unlock new scientific insights and technological innovations.
Q & A
Q. Can fungal degradation of this compound be leveraged for industrial propionic acid production?
- Proof of Concept : Trichoderma asperellum MF1 degrades 10 mM 3-chloropropionic acid with 90% efficiency in 20 days, producing 2.72 mM propionic acid. Scaling requires optimizing fermentation conditions (e.g., pH 7.5, 30°C) and integrating in situ extraction methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
